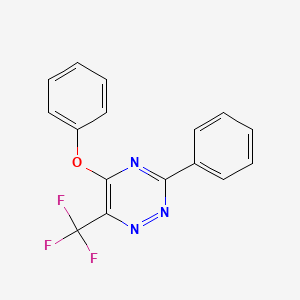

5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Description

5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a trifluoromethyl group at position 6, a phenyl group at position 3, and a phenoxy substituent at position 3. This compound belongs to a broader class of 1,2,4-triazines, which are heterocyclic systems known for their versatility in pharmaceutical, agrochemical, and material science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxy and phenyl substituents contribute to steric and electronic effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

5-phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O/c17-16(18,19)13-15(23-12-9-5-2-6-10-12)20-14(22-21-13)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHDGOHGCRRHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with a suitable trifluoromethyl-substituted nitrile in the presence of a base, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The phenoxy, phenyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction could produce triazine amines.

Scientific Research Applications

Herbicide Development

One of the primary applications of 5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is in the development of herbicides. Its structure allows it to effectively inhibit specific enzymes in plants, leading to selective weed control. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electronegative nature, which can disrupt metabolic pathways in weeds while being less harmful to crops .

Case Study: Efficacy Against Weeds

In a controlled study, this compound was tested against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. Results showed a significant reduction in growth rates compared to untreated controls, indicating its potential as an effective herbicide .

Medicinal Chemistry

The compound also shows promise in medicinal chemistry, particularly as an anti-cancer agent. Its ability to interact with DNA and inhibit cell division has been explored in various cancer cell lines.

Case Study: Anti-Cancer Activity

Research conducted on the effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Agrochemical Formulations

In addition to its direct applications as a herbicide, this compound can be incorporated into various agrochemical formulations to enhance efficacy and reduce environmental impact. The incorporation of fluorinated compounds is known to improve the stability and persistence of agrochemicals in the environment.

Data Table: Comparison of Herbicidal Activity

Mechanism of Action

The mechanism of action of 5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The phenoxy, phenyl, and trifluoromethyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

1,2,4-Triazine derivatives vary significantly based on substituents at positions 3, 5, and 4. Below is a structural comparison of the target compound with analogous derivatives:

Key Observations :

- Position 5: Replacing phenoxy with sulfanyl (e.g., in and ) introduces sulfur, which may enhance antioxidant properties via radical trapping .

- Position 6 : The trifluoromethyl group is common in bioactive triazines, improving membrane permeability and resistance to metabolic degradation .

- Fused Systems: Azolo-triazines (e.g., triazavirin) exhibit antiviral activity, whereas non-fused derivatives like the target compound may lack this specificity .

Antioxidant Activity

- Target Compound: No direct data on antioxidant activity, but structurally similar spiro-1,2,4-triazines (e.g., compounds 7a–7d) showed moderate DPPH radical scavenging (30–60% inhibition at 1000 ppm) .

- Sulfanyl Derivatives: Compounds with sulfur at position 5 (e.g., ) may outperform phenoxy analogs in FRAP assays due to sulfur’s redox activity .

Biological Activity

5-Phenoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the triazine family, characterized by a six-membered heterocyclic structure containing three nitrogen atoms. The trifluoromethyl group (-CF₃) enhances the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-triazines exhibit notable anticancer properties. A study highlighted that triazine compounds can selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes associated with tumorigenesis.

| Cancer Type | GI50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia | 1.96 | Enzyme inhibition |

| Colon Cancer | 2.60 | Apoptosis induction |

| Melanoma | 1.91 | DNA binding |

| Breast Cancer | 2.04 | Cell cycle arrest |

This data suggests that this compound may possess similar anticancer properties due to its structural analogies with other active triazine derivatives .

2. Antimicrobial Activity

Triazine derivatives have also demonstrated antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its efficacy as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.

- DNA Interaction : Similar to other triazines, it may bind to DNA, interfering with replication and transcription processes.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it promotes programmed cell death.

Case Studies

Several studies have explored the biological activity of triazine derivatives:

- Study on Anticancer Activity : A recent investigation assessed the effects of various triazine derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations (GI50 values ranging from 1.91 µM to 4.40 µM), suggesting potent anticancer potential for compounds similar to this compound .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain triazine derivatives exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the triazine scaffold .

Q & A

Q. How can membrane separation technologies purify triazine derivatives during scale-up?

- Methodology : Employ nanofiltration (NF) membranes with MWCO ~300–500 Da to separate triazines from smaller byproducts. Optimize transmembrane pressure (5–15 bar) and solvent resistance (e.g., PTFE membranes for DMF). Compare with traditional column chromatography for cost-benefit analysis .

Q. What role do fluorinated triazines play in fuel engineering as combustion modifiers?

- Methodology : Evaluate as additives in hydrocarbon fuels via bomb calorimetry to measure energy density changes. Assess flame inhibition using cone calorimetry, correlating trifluoromethyl content with reduction in CO/NO emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.